

Application Notes and Protocols for 1D228 in a Xenograft Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a xenograft mouse model for preclinical anti-cancer studies. The protocols outlined below are based on published research and standard laboratory procedures.

Introduction to 1D228

1D228 is a potent small molecule inhibitor that simultaneously targets both the c-Met and TRK receptor tyrosine kinases.[1][2][3][4] The dual-targeting mechanism of **1D228** is designed to overcome the synergistic promotion of tumor progression often observed with the activation of both c-Met and TRK signaling pathways.[1][2][3][4] By inhibiting the phosphorylation of c-Met and TRKB, **1D228** effectively blocks downstream signaling cascades, including the AKT and ERK pathways, leading to cell cycle arrest at the G0/G1 phase and a reduction in tumor cell proliferation.[1][2] Furthermore, **1D228** has been shown to target not only tumor cells but also vascular endothelial cells that express c-Met and TRK, thereby inhibiting angiogenesis.[1][2]

Data Presentation In Vivo Efficacy of 1D228 in Xenograft Models

The anti-tumor activity of **1D228** has been demonstrated in both gastric and liver cancer xenograft models. The following tables summarize the quantitative data on tumor growth inhibition (TGI).



Table 1: Tumor Growth Inhibition in MHCC97H (Liver Cancer) Xenograft Model

Treatment Group	Dosage (mg/kg/day)	Mean Tumor Weight (g)	TGI (%)
Vehicle Control	-	1.25	-
1D228	2	0.23	81.2
1D228	4	0.08	93.4
1D228	8	0.02	98.2
Tepotinib (Control)	4	0.45	63.9

Data adapted from An et al., 2023.[1][3]

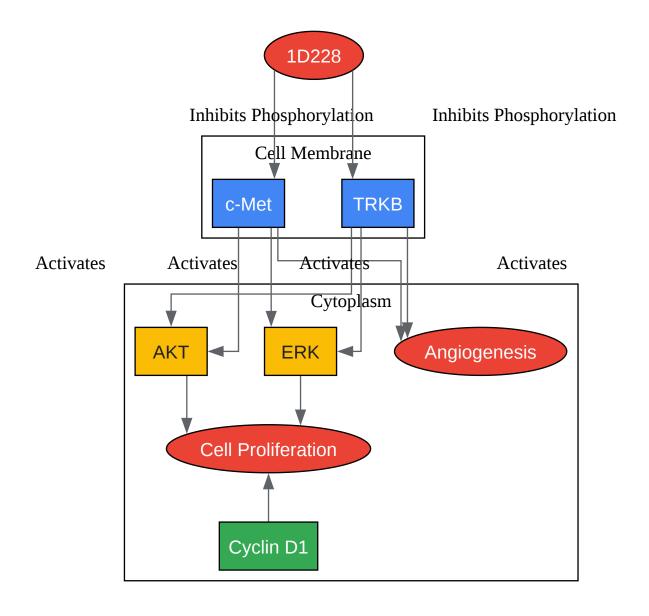
Table 2: Tumor Growth Inhibition in MKN45 (Gastric Cancer) Xenograft Model

Treatment Group	Dosage (mg/kg/day)	Mean Tumor Weight (g)	TGI (%)
Vehicle Control	-	1.52	-
1D228	4	0.14	90.7
1D228	8	0.08	94.8
Tepotinib (Control)	8	0.49	67.6

Data adapted from An et al., 2023.[1][3]

Mandatory Visualizations





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Figure 1. Signaling pathway inhibited by 1D228.



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